Bienvenue dans la boutique en ligne BenchChem!

Reveromycin D

Antiproliferative KB Cells Cancer Research

Reveromycin D delivers 15-35% greater antiproliferative potency than Reveromycin A/C against KB (IC50 1.6 μg/mL) and K562 (1.3 μg/mL) tumor cells, enabling lower working concentrations and a wider dynamic range in cytotoxicity assays. Its steep pH-dependent antifungal activity (MIC 2 μg/mL at pH 3 vs >500 μg/mL at pH 7.4) makes it an ideal tool for pH-gating mechanistic studies. As the isopentyl side-chain analog, it is essential for SAR investigations into alkyl chain branching effects on eukaryotic IleRS inhibition.

Molecular Formula C37H54O11
Molecular Weight 674.8 g/mol
Cat. No. B8091892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReveromycin D
Molecular FormulaC37H54O11
Molecular Weight674.8 g/mol
Structural Identifiers
SMILESCCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
InChIInChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36+,37-/m0/s1
InChIKeyVYOFNCHDOAZCMT-SFKKXSHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reveromycin D: A Minor Component of the Reveromycin Complex with Distinct Isopentyl Structural Features and Documented In Vitro Potency


Reveromycin D (CAS 144860-70-8) is a spiroketal polyketide antibiotic originally isolated from Streptomyces sp. as a minor component of the reveromycin complex. It is the isopentyl side-chain analogue of the straight-chain reveromycin C, with a molecular formula of C₃₇H₅₄O₁₁ and molecular weight of 674.82 g/mol [1]. The compound is structurally characterized by a core spiroketal system, two terminal carboxylic acid groups, and a succinate ester moiety [2]. It exhibits potent, pH-dependent antifungal activity against Candida albicans and demonstrates concentration-dependent inhibition of EGF-induced mitogenic activity in Balb/MK mouse keratinocytes, alongside antiproliferative effects against human tumor cell lines [3].

Why In-Class Analogs Cannot Be Substituted for Reveromycin D in Experimental Design Requiring Defined Potency Profiles


While Reveromycin D shares the core spiroketal scaffold and mechanism of action with Reveromycins A and C—namely inhibition of eukaryotic isoleucyl-tRNA synthetase [1]—direct substitution of analogs is not equivalent due to significant quantifiable differences in antiproliferative potency across human tumor cell lines. Comparative studies demonstrate that Reveromycin D exhibits distinct IC₅₀ values against KB and K562 cells relative to both Reveromycin A and C. Additionally, the presence of the isopentyl side chain in Reveromycin D, as opposed to the straight-chain alkyl group in Reveromycin C, correlates with differential biological activity . These variations underscore that compound selection must be guided by specific experimental potency requirements rather than class-level assumptions.

Quantitative Evidence Differentiating Reveromycin D from Reveromycin A and Reveromycin C


Superior Antiproliferative Activity Against KB Human Epidermoid Carcinoma Cells

Reveromycin D exhibits superior antiproliferative potency against the KB human epidermoid carcinoma cell line compared to both Reveromycin A and Reveromycin C. In comparative assays, Reveromycin D demonstrated an IC₅₀ of 1.6 μg/mL against KB cells [1], which represents a 15.8% lower IC₅₀ (higher potency) than Reveromycin A (IC₅₀ = 1.9 μg/mL) and a 20% lower IC₅₀ than Reveromycin C (IC₅₀ = 2.0 μg/mL) [2].

Antiproliferative KB Cells Cancer Research Cytotoxicity

Enhanced Antiproliferative Activity Against K562 Human Chronic Myelogenous Leukemia Cells

Reveromycin D demonstrates enhanced antiproliferative potency against the K562 human chronic myelogenous leukemia cell line relative to its structural analogs. In comparative assays, Reveromycin D exhibited an IC₅₀ of 1.3 μg/mL against K562 cells , which is 18.8% lower than the IC₅₀ of Reveromycin A (1.6 μg/mL) and 35% lower than the IC₅₀ of Reveromycin C (2.0 μg/mL) [1].

Antiproliferative K562 Cells Leukemia Research Cytotoxicity

pH-Dependent Antifungal Activity Against Candida albicans

Reveromycin D exhibits pronounced pH-dependent antifungal activity against Candida albicans, a property critical for understanding its mechanism of action and experimental utility. At acidic pH 3, the Minimum Inhibitory Concentration (MIC) is 2 μg/mL, while at physiological pH 7.4, the MIC exceeds 500 μg/mL . This >250-fold shift in potency is consistent across the reveromycin class, with Reveromycin A (MIC = 2 μg/mL at pH 3) and Reveromycin C (MIC = 2.0 μg/mL at pH 3; >500 μg/mL at pH 7.4) [1] exhibiting near-identical pH-dependent profiles.

Antifungal Candida albicans pH-Dependent Microbiology

Inhibition of EGF-Induced Mitogenic Activity in Balb/MK Cells Comparable to Class Analogs

Reveromycin D inhibits epidermal growth factor (EGF)-induced mitogenic activity in the Balb/MK mouse epidermal keratinocyte cell line. Published data indicate that the potency of Reveromycin D in this assay falls within the same range as Reveromycin A and Reveromycin C, with reported IC₅₀ values spanning approximately 0.7 to 1.1 μg/mL across the three compounds [1]. This comparable activity profile confirms that Reveromycin D retains the full class-level biological efficacy against EGF-stimulated proliferation while offering differentiated potency in downstream antiproliferative assays.

EGF Mitogenesis Balb/MK Cells Signal Transduction

Structural Differentiation: Isopentyl Side Chain Versus Straight-Chain Analogs

Reveromycin D is structurally distinguished from Reveromycin C by the presence of an isopentyl side chain, whereas Reveromycin C contains a straight-chain alkyl group . This structural variation arises from the incorporation of n-pentylmalonyl-CoA as an extender unit during biosynthesis, in contrast to the n-butylmalonyl-CoA unit used for Reveromycin A and the straight-chain unit for Reveromycin C [1]. Published information indicates that Reveromycin D exhibits greater biological activity than its straight-chain analog Reveromycin C , suggesting that the branched isopentyl moiety contributes positively to target binding or cellular uptake, though direct binding affinity measurements are not available.

Structure-Activity Relationship SAR Isopentyl Analogue Polyketide

Defined Research and Industrial Application Scenarios for Reveromycin D Based on Quantifiable Differentiation


High-Sensitivity Antiproliferative Screening in KB and K562 Cancer Cell Models

Reveromycin D is optimally deployed in antiproliferative assays using KB human epidermoid carcinoma or K562 human chronic myelogenous leukemia cells where maximum compound potency is required. With IC₅₀ values of 1.6 μg/mL (KB) and 1.3 μg/mL (K562)—representing a 15.8–35% improvement over Reveromycin A and C [1]—Reveromycin D enables lower working concentrations, reduces compound consumption, and provides a wider dynamic range for dose-response curve fitting in cytotoxicity studies.

pH-Controlled Antifungal Mechanism Studies with Candida albicans

The >250-fold shift in antifungal MIC between pH 3 (2 μg/mL) and pH 7.4 (>500 μg/mL) makes Reveromycin D an excellent tool compound for investigating pH-gated mechanisms of action in Candida albicans . Researchers can leverage this steep pH dependency to probe the role of acidic compartments (e.g., vacuoles, acidified media) in antifungal activity, or to develop conditional activation strategies in antifungal drug discovery programs.

Structure-Activity Relationship (SAR) Studies of Polyketide Spiroketal Antibiotics

Reveromycin D serves as a critical reference compound in SAR studies focused on the reveromycin class. Its isopentyl side chain differentiates it from the straight-chain Reveromycin C and the butyl chain of Reveromycin A, and this structural variation correlates with quantifiably enhanced antiproliferative potency . Investigators seeking to understand the contribution of alkyl side-chain branching to biological activity should include Reveromycin D in comparative SAR panels.

Comparative Target Engagement Studies with Eukaryotic Isoleucyl-tRNA Synthetase

Given the established class mechanism of reveromycins as selective inhibitors of eukaryotic isoleucyl-tRNA synthetase (IleRS) [2], Reveromycin D is appropriate for comparative target engagement studies alongside Reveromycin A and C. Its differential antiproliferative potency, despite comparable activity in EGF-induced mitogenesis assays, provides a valuable tool for dissecting the relationship between IleRS inhibition, downstream cellular effects, and structural modifications of the polyketide scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reveromycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.